2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 121105-86-0
VCID: VC21408650
InChI: InChI=1S/C20H14ClN3/c1-13-15(11-14-7-3-2-4-8-14)19(21)24-18-10-6-5-9-17(18)23-20(24)16(13)12-22/h2-10H,11H2,1H3
SMILES: CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)Cl)C#N
Molecular Formula: C20H14ClN3
Molecular Weight: 331.8g/mol

2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

CAS No.: 121105-86-0

Cat. No.: VC21408650

Molecular Formula: C20H14ClN3

Molecular Weight: 331.8g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile - 121105-86-0

Specification

CAS No. 121105-86-0
Molecular Formula C20H14ClN3
Molecular Weight 331.8g/mol
IUPAC Name 2-benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C20H14ClN3/c1-13-15(11-14-7-3-2-4-8-14)19(21)24-18-10-6-5-9-17(18)23-20(24)16(13)12-22/h2-10H,11H2,1H3
Standard InChI Key ODTDABKCLACUAE-UHFFFAOYSA-N
SMILES CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)Cl)C#N
Canonical SMILES CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)Cl)C#N

Introduction

Chemical Structure and Properties

Molecular Characteristics

2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is identified by the CAS number 121105-86-0 . It has a molecular formula of C₂₀H₁₄ClN₃ with a calculated molecular weight of 331.8 . The compound's structure can be represented using the SMILES notation: N#Cc1c(C)c(Cc2ccccc2)c(n2c1nc1c2cccc1)Cl .

The compound features a tricyclic core consisting of a benzimidazole moiety fused with a pyridine ring, forming the pyrido[1,2-a]benzimidazole framework. This arrangement creates a highly conjugated aromatic system that contributes to the compound's stability and potential fluorescent properties. The four key substituents—benzyl, chloro, methyl, and carbonitrile—occupy specific positions around this core structure, creating a unique molecular architecture.

Structural Representation

The structure of 2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile features:

  • A pyrido[1,2-a]benzimidazole core system

  • A benzyl group (C₆H₅CH₂-) at position 2

  • A chloro substituent (Cl-) at position 1

  • A methyl group (CH₃-) at position 3

  • A carbonitrile group (NC-) at position 4

This specific arrangement of substituents creates a distinctive electronic environment within the molecule, which likely influences its physical, chemical, and potentially biological properties.

Synthesis Methodology

Reported Synthetic Route

According to the scientific literature, 2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be synthesized with an impressive yield of 99% . The synthesis procedure involves treatment with trichlorophosphate for 1 hour under heating conditions. This method was reported by Rida, Soliman, Badawey, and Kappe in the Journal of Heterocyclic Chemistry (1988, volume 25, number 6, pages 1725-1728) .

Synthetic Precursors

The synthesis of this compound appears to involve several precursors, including:

  • Benzyl chloride (100-39-0)

  • 2-Aminobenzimidazole (620-79-1)

  • 3-Aminocrotononitrile (4414-88-4)

These precursors are indicated in the synthetic pathway information , suggesting a multi-step process that culminates in the formation of the target molecule.

Synthetic Efficiency

The reported 99% yield for the synthesis of 2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is remarkably high for complex heterocyclic chemistry . This level of efficiency suggests that the synthetic pathway is well-optimized and suitable for scaling up if needed for further research or applications. The high yield also makes this compound more accessible for investigation into its properties and potential uses.

Related Compounds and Comparative Analysis

Structural Analogs

Several structurally related compounds provide context for understanding the properties and potential applications of 2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. Notable analogs include:

  • 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 121105-78-0)

  • 1-Chloro-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 459181-43-2)

These compounds differ primarily in their substitution patterns, particularly at the 2-position of the pyrido[1,2-a]benzimidazole core.

Comparative Structural Analysis

Table 1 provides a comparative analysis of 2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile and its structural analogs:

Property2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile1-Chloro-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS Number121105-86-0121105-78-0459181-43-2
Molecular FormulaC₂₀H₁₄ClN₃C₁₃H₈ClN₃C₂₀H₁₃Cl₂N₃
Molecular Weight331.8Not specified in available data366.24
Key Structural DifferenceReference compoundLacks 2-benzyl groupContains 4-chlorobenzyl instead of benzyl at position 2
SMILES NotationN#Cc1c(C)c(Cc2ccccc2)c(n2c1nc1c2cccc1)ClNot specified in available dataNot specified in available data

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